molecular formula C7H4BrCl2F B13014372 1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene CAS No. 2092416-79-8

1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene

Cat. No.: B13014372
CAS No.: 2092416-79-8
M. Wt: 257.91 g/mol
InChI Key: NAUXMGDULXVLDJ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene precursor. For instance, starting with 1,3-dichloro-5-fluorobenzene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The chloromethyl group can be introduced via a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are crucial due to the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as hydroxide, amines, or thiols.

    Electrophilic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Electrophilic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigation of its derivatives for potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms makes the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chloro-3-methylbenzene
  • 1-Bromo-2-chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene
  • 1-Bromo-3-chloro-2-fluorobenzene

Uniqueness

1-Bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene is unique due to the specific arrangement of halogen atoms and the chloromethyl group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

2092416-79-8

Molecular Formula

C7H4BrCl2F

Molecular Weight

257.91 g/mol

IUPAC Name

1-bromo-2-chloro-3-(chloromethyl)-5-fluorobenzene

InChI

InChI=1S/C7H4BrCl2F/c8-6-2-5(11)1-4(3-9)7(6)10/h1-2H,3H2

InChI Key

NAUXMGDULXVLDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CCl)Cl)Br)F

Origin of Product

United States

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